REACTION_CXSMILES
|
[C:1]1(C)[CH:6]=[CH:5][C:4]([S:7]([Cl:10])(=[O:9])=[O:8])=[CH:3][CH:2]=1.[C:12]1(C(=CC=CC=1)O)O.C(=O)([O-])[O-].[K+].[K+]>>[C:3]1([CH3:12])[C:4]([S:7]([Cl:10])(=[O:8])=[O:9])=[CH:5][CH:6]=[CH:1][CH:2]=1 |f:2.3.4|
|
Name
|
|
Quantity
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2.88 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
Name
|
|
Quantity
|
1.49 g
|
Type
|
reactant
|
Smiles
|
C=1(O)C(O)=CC=CC1
|
Name
|
|
Quantity
|
2.05 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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The solution was heated
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Type
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TEMPERATURE
|
Details
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to reflux for 4 hours
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Duration
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4 h
|
Type
|
CUSTOM
|
Details
|
The cooled solution was evaporated under reduced pressure
|
Type
|
EXTRACTION
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Details
|
The aqueous layer was extracted with ethyl acetate (2×100 cm3)
|
Type
|
WASH
|
Details
|
the combined extracts were washed with brine (2×200 cm3)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with diethyl ether (2×20 cm3)
|
Type
|
CUSTOM
|
Details
|
the precipitate was removed by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 42.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |